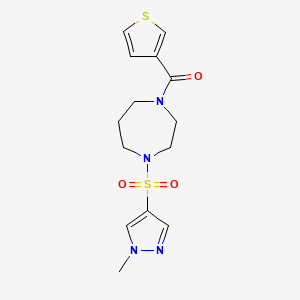

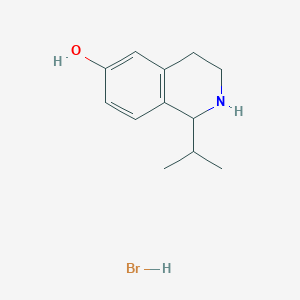

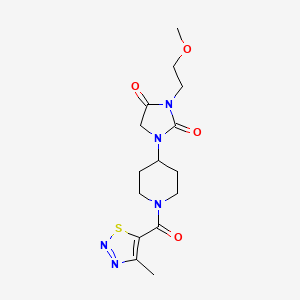

![molecular formula C15H11F2NO3 B2772678 N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 530126-00-2](/img/structure/B2772678.png)

N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that starts with the reaction of 2,4-difluorophenol with 1,3-dibromo-2-propanol. The resulting product is then reacted with 4-methoxyphenyl magnesium bromide to form the intermediate compound. The final step involves the reaction of the intermediate with 6-isocyanato-2,3-dihydro-1,4-benzodioxin to form N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. This synthesis process has been optimized to produce high yields of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide with excellent purity.Molecular Structure Analysis

The Fo24 crystal structure was determined using single-crystal X-ray diffraction methods . In Fo24, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° . The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .Scientific Research Applications

Chemical Synthesis and Polymer Research

Aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links demonstrate the versatility of difluorophenyl compounds in creating polymers with significant thermal stability and solubility in polar solvents. These materials show potential for producing flexible films and have broad applications in materials science due to their amorphous nature and thermal properties (Hsiao & Yu, 1996).

Medicinal Chemistry and Drug Development

The difluorophenyl group's incorporation into various molecular frameworks highlights its role in developing new therapeutic agents. For instance, carboxamide derivatives have been synthesized and tested for their herbicidal activity and crop safety, showcasing the difluorophenyl group's utility in agricultural sciences. Specifically, certain derivatives exhibited excellent herbicidal activity against annual lowland weeds, demonstrating the potential of such compounds in enhancing crop protection strategies (Ohno et al., 2004).

Advanced Material Applications

Polyesterimides synthesized from nonsymmetric monomers, including difluorophenyl derivatives, indicate their utility in creating ordered polymers. These polymers' structural order and inherent properties suggest applications in high-performance materials, where precise molecular architecture contributes to the material's overall functionality (Yu, Seino, & Ueda, 1999).

Fluorination Techniques and Liquid Crystal Technology

In the development of liquid crystalline materials, difluorophenyl derivatives have been involved in synthesizing polyesterimides for polymer-dispersed liquid crystal (PDLC) applications. This research underscores the difluorophenyl group's role in modifying polymers to achieve desired liquid crystalline properties, essential for PDLC technologies operating at high temperatures (Park et al., 1998).

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO3/c16-9-5-6-11(10(17)7-9)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJVVCUAKHRTHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

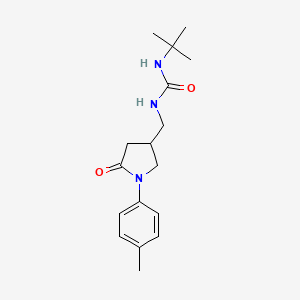

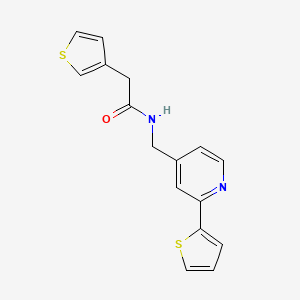

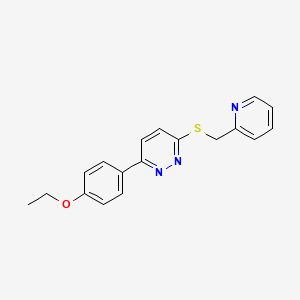

![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2772598.png)

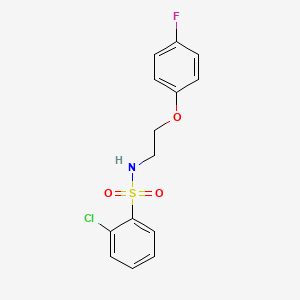

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2772599.png)